

Spectroscopic Profile of Versalide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Versalide** (CAS No. 88-29-9), a synthetic polycyclic musk. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies used for their acquisition.

Chemical Identity

- IUPAC Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1][2][3]
- Synonyms: AETT, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, Acetylethyltetramethyltetralin[4][5]
- Molecular Formula: C₁₈H₂₆O[1][2][4][5][6]
- Molecular Weight: 258.40 g/mol [1][6][7]
- Chemical Structure:

Spectroscopic Data Summary

While comprehensive, publicly available datasets for the NMR and IR spectra of **Versalide** are limited, this guide presents the available mass spectrometry data and typical experimental protocols for acquiring NMR, IR, and MS data for similar aromatic ketone compounds.



Mass Spectrometry (MS)

The mass spectrum of **Versalide**, obtained by electron ionization (EI), provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for **Versalide** (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
258	100.0	[M]+ (Molecular Ion)
243	95.0	[M - CH ₃] ⁺
215	45.0	[M - C3H7] ⁺
201	30.0	[M - C4H9] ⁺
187	25.0	[M - C5H11] ⁺
159	20.0	[C12H15] ⁺

Data sourced from NIST WebBook for 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified ¹H and ¹³C NMR data for **Versalide** are not readily available in the public domain. However, based on its chemical structure, expected chemical shifts can be predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for Versalide



Protons	Predicted Chemical Shift (ppm)	Multiplicity
Aromatic CH	7.0 - 7.5	m
-CH ₂ - (ethyl)	2.6 - 2.8	q
-CH₃ (acetyl)	2.4 - 2.6	S
-CH ₂ - (ring)	1.6 - 1.8	t
-CH₃ (ethyl)	1.1 - 1.3	t
gem-dimethyl (-C(CH ₃) ₂)	1.2 - 1.4	S

Table 3: Predicted ¹³C NMR Chemical Shifts for Versalide

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (acetyl)	195 - 205
Aromatic C (quaternary)	130 - 150
Aromatic CH	120 - 130
-CH ₂ - (ethyl)	20 - 30
-CH₃ (acetyl)	25 - 35
-CH ₂ - (ring)	30 - 40
-C(CH₃)₂ (quaternary)	30 - 40
-C(CH₃)₂ (methyl)	25 - 35
-CH₃ (ethyl)	10 - 20

Infrared (IR) Spectroscopy

Specific IR absorption data for **Versalide** is not widely published. The following table outlines the expected characteristic absorption bands based on its functional groups.

Table 4: Predicted IR Absorption Bands for Versalide



Functional Group	Wavenumber (cm⁻¹)	Intensity
C=O (Aryl ketone stretch)	1680 - 1660	Strong
C-H (Aromatic stretch)	3100 - 3000	Medium
C-H (Aliphatic stretch)	3000 - 2850	Medium-Strong
C=C (Aromatic ring stretch)	1600 - 1450	Medium-Weak
C-H (Aliphatic bend)	1470 - 1350	Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **Versalide** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- ¹H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment is used.
 - Spectral Width: Approximately 10-15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 128-1024) is generally required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Approximately 1-2 mg of finely ground Versalide is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
 - The sample is placed in the infrared beam path.
 - The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.



- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

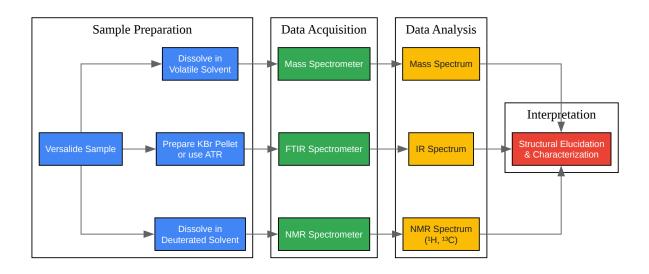
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
 gas chromatograph (GC-MS) for volatile compounds like Versalide. A dilute solution of the
 sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the
 GC.
- Instrumentation: An electron ionization (EI) mass spectrometer is commonly used.
- Ionization: In the EI source, the sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Versalide**.





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A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Bioregistry Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds, SDBS Databases UW-Madison Libraries [search.library.wisc.edu]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. Spectral Database for Organic Compounds Wikipedia [en.wikipedia.org]
- 5. Spectral Database for Organic Compounds (SDBS) DATACC [datacc.org]
- 6. scs.illinois.edu [scs.illinois.edu]



- 7. AIST:Spectral Database for Organic Compounds, SDBS [sdbs.db.aist.go.jp]
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